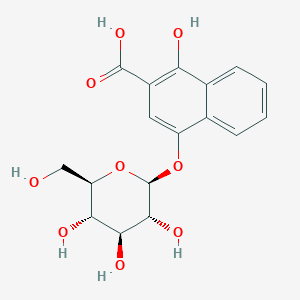

Rubinaphthin A

描述

属性

IUPAC Name |

1-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O9/c18-6-11-13(20)14(21)15(22)17(26-11)25-10-5-9(16(23)24)12(19)8-4-2-1-3-7(8)10/h1-5,11,13-15,17-22H,6H2,(H,23,24)/t11-,13-,14+,15-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTNXGSCHXKQJX-OQAPJDJNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345942 | |

| Record name | Rubinaphthin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

448962-05-8 | |

| Record name | Rubinaphthin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the mechanism of action of Rubinaphthin A?

Despite its identification as a potential antiviral agent, the precise mechanism of action for Rubinaphthin A remains largely uncharacterized in publicly accessible scientific literature. This technical guide consolidates the limited available information and outlines the significant knowledge gaps that present opportunities for future research in virology and drug development.

This compound is a naphthohydroquinone first isolated from the roots of the plant Rubia yunnanensis. While its chemical structure has been elucidated, its biological activity is not well-documented in peer-reviewed research. The primary indication of its potential therapeutic effect comes from commercial suppliers, who report inhibitory activity against the Tobacco Mosaic Virus (TMV).

Quantitative Data on Anti-TMV Activity

The sole piece of quantitative data available suggests a moderate inhibitory effect on TMV. However, the absence of a primary scientific publication detailing this activity means that crucial experimental details are lacking.

| Compound | Target Virus | Concentration | Inhibition Rate | Source |

| This compound | Tobacco Mosaic Virus (TMV) | 200 µg/mL | 51.49% | Commercial Supplier Data |

Note: This data should be interpreted with caution as it has not been independently verified by a peer-reviewed study. The lack of information regarding the assay type, controls, and statistical analysis prevents a thorough assessment of its significance.

Experimental Protocols: A Critical Knowledge Gap

A significant challenge in understanding this compound's mechanism of action is the complete absence of detailed experimental protocols in the scientific literature. To rigorously assess its antiviral properties, the following methodologies would be essential:

-

Antiviral Assays: Standard virological assays, such as plaque reduction assays, cytopathic effect (CPE) inhibition assays, or quantitative reverse transcription PCR (qRT-PCR) to measure viral RNA replication, would be necessary to confirm and quantify the anti-TMV activity.

-

Mechanism of Action Studies: To elucidate how this compound inhibits TMV, a series of targeted experiments would be required. These could include:

-

Time-of-Addition Assays: To determine at which stage of the viral life cycle (e.g., attachment, entry, replication, assembly, or release) the compound is active.

-

Enzyme Inhibition Assays: To investigate if this compound targets specific viral enzymes, such as the RNA-dependent RNA polymerase (RdRp), or host-cell enzymes that are crucial for viral replication.

-

Binding Assays: Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) could determine if this compound directly binds to viral proteins or nucleic acids.

-

Cell-Based Reporter Assays: To screen for effects on host-cell signaling pathways that may be modulated by the compound to create an antiviral state.

-

Potential Signaling Pathways and Logical Relationships

Given the lack of specific data for this compound, we can only hypothesize about its potential mechanism based on the known actions of other antiviral compounds, particularly those targeting plant viruses. The following diagram illustrates a general workflow for investigating the antiviral mechanism of a novel compound like this compound.

Figure 1. A generalized experimental workflow for characterizing the antiviral mechanism of action of a novel compound.

Conclusion and Future Directions

The current understanding of this compound's mechanism of action is severely limited by the lack of primary research data. The information available is insufficient to provide a detailed technical guide for researchers and drug development professionals. The anti-TMV activity reported by a commercial source, while intriguing, requires rigorous scientific validation.

Future research should prioritize the following:

-

Confirmation of Antiviral Activity: Independent verification of this compound's inhibitory effect on TMV and screening against a broader panel of viruses.

-

Elucidation of the Mechanism of Action: A systematic investigation using the experimental approaches outlined above to identify the molecular target and any affected signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of this compound analogs to identify key chemical moieties responsible for its potential antiviral activity, which could guide the development of more potent inhibitors.

Until such studies are conducted and published, this compound remains a compound of interest with an uncharted mechanism of action, representing a potential but unproven lead for antiviral drug discovery.

Rubinaphthin A: A Potent Sortase A Inhibitor from a Halophilic Actinomycete

A Technical Guide on the Discovery, Natural Sources, and Biological Activity of a Novel Azaphilone Pigment

Abstract

Rubinaphthin A is a novel azaphilone pigment belonging to the rubinaphthin family, a class of secondary metabolites characterized by a highly oxygenated pyranoquinone core. It was discovered as a natural product of the marine-derived actinomycete, Streptomyces sp. KML-2. This compound has garnered significant interest within the scientific community due to its potent inhibitory activity against Sortase A (SrtA), a crucial virulence factor in Gram-positive bacteria, including the pathogenic Staphylococcus aureus. This technical guide provides a comprehensive overview of the discovery of this compound, its natural source, detailed experimental protocols for its isolation and biological evaluation, and quantitative data on its bioactivity.

Discovery and Natural Source

This compound was first isolated from the halophilic actinomycete strain Streptomyces sp. KML-2.[1][2] This bacterial strain was originally sourced from the Khewra Salt Mines in Pakistan, a unique saline environment that harbors a diverse range of extremophilic microorganisms. The identification of Streptomyces sp. KML-2 was confirmed through 16S rRNA gene sequencing, which showed a 99% similarity to Streptomyces griseus.[1]

The production of this compound is a result of the secondary metabolism of this actinomycete. It is part of a larger family of related compounds, the rubinaphthins, which are produced by the same strain. The discovery of this compound highlights the potential of exploring unique ecological niches for the identification of novel bioactive compounds with therapeutic potential.

Biological Activity and Mechanism of Action

The primary biological activity of this compound is its potent inhibition of Sortase A (SrtA).[1][2] SrtA is a transpeptidase enzyme found on the cell surface of Gram-positive bacteria. It plays a critical role in bacterial pathogenesis by anchoring virulence factors, such as surface proteins involved in adhesion, invasion, and immune evasion, to the peptidoglycan cell wall.

By inhibiting SrtA, this compound effectively disrupts the ability of bacteria like Staphylococcus aureus to display these key virulence proteins on their surface. This, in turn, reduces their capacity to cause infection. The inhibition of SrtA is considered a promising anti-virulence strategy, as it is less likely to induce antibiotic resistance compared to traditional bactericidal or bacteriostatic agents.

Quantitative Data

While the initial discovery of this compound identified its potent inhibitory activity against Sortase A, specific quantitative data such as the half-maximal inhibitory concentration (IC50) and the fermentation yield from Streptomyces sp. KML-2 are not yet publicly available in the reviewed literature. Further research is required to quantify these parameters, which are crucial for evaluating its potential as a drug lead.

Experimental Protocols

Fermentation of Streptomyces sp. KML-2

Detailed protocols for the specific production of this compound have not been published. However, a general procedure for the cultivation of Streptomyces sp. KML-2 for the production of other secondary metabolites has been described and can be adapted.

-

Inoculum Preparation: A seed culture of Streptomyces sp. KML-2 is prepared by inoculating a suitable liquid medium (e.g., starch casein broth) with spores or a mycelial suspension of the strain. The culture is incubated on a rotary shaker until sufficient growth is achieved.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. The fermentation is carried out in shake flasks or a bioreactor under controlled conditions of temperature, pH, and aeration. The specific optimal conditions for this compound production would need to be determined empirically.

-

Extraction: After a suitable incubation period, the fermentation broth is harvested. The secondary metabolites, including this compound, are typically extracted from the mycelium and the culture filtrate using organic solvents such as ethyl acetate.

Isolation and Purification of this compound

The crude extract obtained from the fermentation is subjected to a series of chromatographic steps to isolate and purify this compound.

-

Initial Fractionation: The crude extract is often first fractionated using techniques like column chromatography with a non-polar resin (e.g., Diaion HP-20) or silica (B1680970) gel.

-

Fine Purification: The fractions containing this compound are then further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column (e.g., C18). A gradient of solvents, such as water and acetonitrile (B52724) or methanol, is typically used for elution.

-

Structure Elucidation: The structure of the purified this compound is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Sortase A Inhibition Assay

The inhibitory activity of this compound against SrtA can be determined using a fluorescence resonance energy transfer (FRET)-based assay.

-

Principle: The assay utilizes a synthetic peptide substrate containing the SrtA recognition motif (e.g., LPETG) flanked by a fluorescent donor and a quencher molecule. In its intact form, the fluorescence of the donor is quenched. When SrtA cleaves the peptide, the donor and quencher are separated, resulting in an increase in fluorescence.

-

Procedure:

-

Recombinant SrtA enzyme is incubated with the FRET peptide substrate in a suitable buffer.

-

This compound, dissolved in a suitable solvent like DMSO, is added at various concentrations.

-

The reaction is monitored by measuring the increase in fluorescence over time using a microplate reader.

-

The percentage of inhibition is calculated by comparing the fluorescence in the presence of this compound to that of a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Logical Relationship of this compound Discovery

References

The Biosynthesis of Rubinaphthin A in Rubia Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and a putative biosynthetic pathway for Rubinaphthin A, a naphthohydroquinone glycoside isolated from Rubia yunnanensis. Drawing upon the established biosynthesis of anthraquinones and naphthoquinones in the Rubia genus, this document outlines the key enzymatic steps, precursor molecules, and metabolic pathways leading to this specialized secondary metabolite. Detailed experimental protocols for the investigation of this pathway are provided, alongside a summary of relevant quantitative data. Signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz to facilitate a deeper understanding of the biosynthesis of this compound. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

The genus Rubia, belonging to the family Rubiaceae, is a rich source of a diverse array of secondary metabolites, most notably anthraquinones and naphthoquinones.[1][2] These compounds have long been utilized for their properties as natural dyes and for their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1] this compound is a naphthohydroquinone that has been identified in the roots of Rubia yunnanensis and has demonstrated inhibitory activity against the tobacco mosaic virus.[3][4] Understanding the biosynthetic pathway of this compound is crucial for the potential biotechnological production of this and related bioactive compounds.

This guide will delve into the proposed biosynthetic pathway of this compound, which is rooted in the well-characterized shikimate pathway for the formation of the naphthoquinone scaffold in Rubia species.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound in Rubia species is proposed to proceed through the shikimate pathway, which is the established route for the formation of anthraquinones and naphthoquinones in this genus. Unlike the polyketide pathway observed in some other plant families, the shikimate pathway provides the core naphthoquinone structure from chorismate and α-ketoglutarate.

The key steps in the proposed pathway are:

-

Formation of the Naphthoquinone Scaffold via the Shikimate Pathway: The pathway initiates with precursors from primary metabolism, phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P), which enter the shikimate pathway to produce chorismate.

-

Conversion of Chorismate to 1,4-dihydroxy-2-naphthoic acid (DHNA): Chorismate is converted to isochorismate by isochorismate synthase (ICS) . Subsequently, o-succinylbenzoate synthase (OSBS) catalyzes the formation of o-succinylbenzoic acid (OSB). OSB is then activated to its CoA-ester by OSB:CoA ligase , which then undergoes ring closure to form 1,4-dihydroxy-2-naphthoic acid (DHNA).

-

Formation of 2-carboxy-1,4-naphthohydroquinone: The naphthoquinone ring of DHNA is proposed to be reduced to a hydroquinone (B1673460). The specific enzyme responsible for this reduction in the context of this compound biosynthesis has not yet been characterized.

-

Glycosylation to this compound: The final step is the glycosylation of the 4-hydroxyl group of 2-carboxy-1,4-naphthohydroquinone with a glucose molecule, catalyzed by a putative UDP-glycosyltransferase (UGT) , to yield this compound (2-carboxyl-1,4-naphthohydroquinone-4-O-β-D-glucopyranoside).

The proposed biosynthetic pathway is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Quantitative Data

While specific quantitative data on the biosynthesis of this compound is not yet available in the literature, studies on the regulation of the parent anthraquinone (B42736) pathway in Rubia species provide valuable insights. The following table summarizes the effects of methyl jasmonate (MeJA) treatment on the content of various quinones in Rubia yunnanensis.

| Compound | Type | Change in Content after MeJA Treatment | Time Point of Max Change | Reference |

| Rubiquinone (Q3) | Anthraquinone aglycone | + 23.05% | 6 h | |

| Q4 | Anthraquinone aglycone | + 28.01% | 24 h | |

| Q11 | Anthraquinone glycoside | - 16.23% | 6 h | |

| Q12 | Anthraquinone glycoside | - 33.30% | 24 h | |

| Q19 | Anthraquinone glycoside | - 33.01% | 12 h | |

| Q20 | Anthraquinone glycoside | - 54.33% | 24 h | |

| Q17 | Naphthoquinone | No significant difference | - | |

| Q18 | Naphthoquinone | No significant difference | - |

This data suggests that while the production of anthraquinone aglycones is upregulated by MeJA, the levels of glycosides and naphthoquinones are either downregulated or unaffected, indicating complex regulatory mechanisms at different steps of the pathway.

Experimental Protocols

The investigation of the this compound biosynthetic pathway requires a combination of phytochemical analysis, enzymology, and molecular biology techniques. Below are detailed methodologies for key experiments.

Extraction and Isolation of this compound

This protocol is adapted from the methods used for the isolation of naphthoquinones from Rubia yunnanensis.

-

Plant Material: Dried and powdered roots of Rubia yunnanensis.

-

Extraction:

-

Extract the plant material with methanol (B129727) at room temperature.

-

Concentrate the methanol extract under reduced pressure to obtain a crude syrup.

-

-

Partitioning:

-

Partition the crude extract successively between chloroform (B151607) and water, followed by ethyl acetate (B1210297) and water.

-

-

Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

-

Further purify the fractions containing this compound using repeated column chromatography on silica gel and Sephadex LH-20.

-

Final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC).

-

Structural Elucidation

The structure of the isolated this compound can be confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) to determine the elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HMQC, HMBC) experiments to establish the connectivity of atoms and the stereochemistry of the molecule.

Transcriptome Analysis to Identify Candidate Genes

This workflow outlines the steps to identify the genes involved in this compound biosynthesis.

Caption: Workflow for identifying candidate genes in this compound biosynthesis.

Functional Characterization of Biosynthetic Enzymes

-

Gene Cloning and Expression:

-

Clone the full-length cDNA of candidate reductase and UGT genes into an expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

-

Express the recombinant proteins in a suitable host system.

-

-

Protein Purification:

-

Purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Enzyme Assays:

-

For the putative reductase: Incubate the purified enzyme with DHNA and a reducing agent (e.g., NADPH or NADH). Monitor the formation of the hydroquinone product by HPLC or LC-MS.

-

For the putative UGT: Incubate the purified enzyme with 2-carboxy-1,4-naphthohydroquinone and a sugar donor (e.g., UDP-glucose). Monitor the formation of this compound by HPLC or LC-MS.

-

Conclusion

The biosynthesis of this compound in Rubia species is proposed to be a branch of the well-established shikimate pathway for naphthoquinone and anthraquinone formation. The key intermediate, 1,4-dihydroxy-2-naphthoic acid (DHNA), is likely converted to this compound through a reduction and a subsequent glycosylation step. While the specific enzymes catalyzing these final steps remain to be elucidated, this guide provides a solid foundation for future research in this area. The provided experimental protocols offer a roadmap for the identification and functional characterization of the missing biosynthetic genes. A deeper understanding of this pathway will not only contribute to the knowledge of plant secondary metabolism but also open up possibilities for the metabolic engineering and biotechnological production of this compound and other valuable naphthoquinones.

References

Rubinaphthin A: A Naphthohydroquinone with Potential Antiviral Activity Against Tobacco Mosaic Virus

For Immediate Release

TAINAN, Taiwan – Researchers have identified Rubinaphthin A, a novel naphthohydroquinone isolated from the roots of Rubia yunnanensis, as a compound exhibiting inhibitory activity against the Tobacco Mosaic Virus (TMV), a significant pathogen affecting a wide range of crops. This finding, detailed in the Chemical & Pharmaceutical Bulletin, opens a new avenue for the development of plant-derived antiviral agents for agricultural applications.

The study, conducted by Liou, Wu, and Wu, involved the isolation and characterization of several compounds from Rubia yunnanensis, a plant used in traditional medicine. Among the newly identified molecules, this compound demonstrated moderate inhibitory effects on TMV. While the initial report highlights the potential of this natural product, further in-depth studies are required to quantify its efficacy and elucidate its mechanism of action.

Quantitative Data Summary

The primary research article by Liou, Wu, and Wu states that this compound possesses "moderate inhibitory activity against TMV." However, specific quantitative data, such as IC50 values or percentage of inhibition at various concentrations, were not provided in the abstract, and the full text of the article is not publicly available to extract this information. Further experimental validation is necessary to establish a precise quantitative profile of this compound's anti-TMV activity.

Experimental Protocols

Detailed experimental protocols for the anti-TMV activity assay of this compound are not available in the public domain. However, a standard methodology for evaluating the antiviral activity of plant extracts against TMV is the half-leaf method , which is a common and reliable technique in plant virology.

General Protocol for Anti-TMV Bioassay (Half-Leaf Method)

This protocol is a generalized representation and may not reflect the exact procedure used for this compound.

-

Virus Inoculation: A purified suspension of Tobacco Mosaic Virus is prepared in a suitable buffer (e.g., phosphate (B84403) buffer).

-

Plant Preparation: Healthy, susceptible host plants, typically Nicotiana tabacum L. cv. Xanthi-nc or Chenopodium amaranticolor, are selected. These plants develop localized necrotic lesions upon TMV infection, allowing for quantification of viral activity.

-

Treatment Application:

-

Protective Assay: The left half of a leaf is treated with a solution of the test compound (e.g., this compound in a suitable solvent), while the right half is treated with the solvent control. After a defined period (e.g., 24 hours), both halves are inoculated with the TMV suspension.

-

Curative Assay: The entire leaf is first inoculated with the TMV suspension. After a specific time interval (e.g., 2 hours), the left half of the leaf is treated with the test compound solution, and the right half with the solvent control.

-

Inactivation Assay: The test compound is mixed directly with the TMV suspension and incubated for a set period. This mixture is then applied to the left half of the leaf, while a mixture of the virus and solvent is applied to the right half.

-

-

Observation and Data Collection: The plants are maintained in a controlled environment (e.g., greenhouse) for a period of 3-5 days to allow for the development of local lesions. The number of lesions on both the treated and control halves of the leaves are counted.

-

Data Analysis: The percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the number of lesions on the control half and T is the number of lesions on the treated half.

Visualizations

Experimental Workflow: Anti-TMV Bioassay

A generalized workflow for evaluating the anti-TMV activity of a compound.

Putative Signaling Pathway in TMV Infection

The precise signaling pathway affected by this compound is currently unknown. However, TMV infection in plants is known to trigger a complex interplay of signaling pathways, primarily involving salicylic (B10762653) acid (SA) and jasmonic acid (JA). The following diagram illustrates a simplified, hypothetical model of TMV-induced defense signaling.

A simplified diagram of plant defense signaling pathways activated by TMV.

Concluding Remarks

The discovery of this compound's anti-TMV activity marks an important step in the search for novel, natural product-based solutions for plant disease management. While the initial findings are promising, comprehensive research is needed to fully characterize its antiviral properties, including detailed dose-response studies, elucidation of its mechanism of action, and assessment of its safety and efficacy in agricultural settings. Further investigation into the structure-activity relationship of this compound and its derivatives could also lead to the development of more potent and selective antiviral agents.

Disclaimer: This document summarizes currently available information. The lack of detailed quantitative data and specific experimental protocols from the primary source necessitates further research to validate and expand upon these initial findings.

Spectroscopic data for Rubinaphthin A (NMR, IR, MS)

An In-depth Technical Guide on the Spectroscopic Data of Rubinaphthin A

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a naphthohydroquinone isolated from the roots of Rubia yunnanensis. The information presented is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The data herein is critical for the identification, characterization, and further investigation of this compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) was crucial in determining the elemental composition of this compound.

Table 1: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Ion |

| HR-FAB-MS | 367.1033 | C₁₇H₁₈O₉ | [M+H]⁺ |

| ESI-MS | 365.0877 | C₁₇H₁₇O₉ | [M-H]⁻ |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structure of this compound was elucidated using one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts.

Table 2: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 5 | 7.62 | td | 7.6, 1.2 |

| 6 | 7.78 | td | 7.6, 1.2 |

| 7 | 7.72 | dd | 7.6, 1.2 |

| 8 | 8.27 | dd | 7.6, 1.2 |

| 3 | 7.43 | s | |

| 1' | 4.86 | d | 7.6 |

| 2' | 3.48 | m | |

| 3' | 3.44 | m | |

| 4' | 3.40 | m | |

| 5' | 3.33 | m | |

| 6'a | 3.86 | dd | 12.0, 2.4 |

| 6'b | 3.68 | dd | 12.0, 5.2 |

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 156.1 |

| 2 | 120.5 |

| 3 | 111.4 |

| 4 | 145.7 |

| 4a | 129.9 |

| 5 | 126.9 |

| 6 | 134.4 |

| 7 | 126.9 |

| 8 | 122.2 |

| 8a | 131.7 |

| COOH | 167.9 |

| 1' | 102.8 |

| 2' | 73.9 |

| 3' | 77.6 |

| 4' | 70.1 |

| 5' | 76.8 |

| 6' | 61.1 |

Infrared (IR) Spectroscopy

Infrared spectroscopy was utilized in the characterization of this compound, although specific absorption bands are not detailed in the primary literature abstracts. The IR spectrum would be expected to show characteristic absorptions for hydroxyl (-OH), carbonyl (C=O) of the carboxylic acid and quinone, and aromatic (C=C) functional groups.

Experimental Protocols

The spectroscopic data for this compound were obtained following the isolation of the compound from the dried roots of Rubia yunnanensis.[1][2]

Isolation of this compound

The dried roots of R. yunnanensis were extracted with methanol. The resulting extract was then subjected to a series of chromatographic separations to yield pure this compound.[1]

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was used to determine the exact mass and elemental composition of this compound.[1] Another analysis using electrospray ionization (ESI) in negative mode was also reported.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on an NMR spectrometer. The structure was elucidated through a combination of 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC, and ROESY) NMR experiments.[1] These analyses allowed for the complete assignment of all proton and carbon signals.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

References

In Vitro Antiviral Profile of Rubinaphthin A: A Technical Overview

For Immediate Release

[City, State] – [Date] – Rubinaphthin A, a naphthohydroquinone compound isolated from the roots of Rubia yunnanensis, has been identified as a potential antiviral agent, demonstrating inhibitory effects against the Tobacco Mosaic Virus (TMV) in in-vitro studies. This technical guide provides a summary of the available information for researchers, scientists, and drug development professionals interested in the antiviral properties of this natural product.

Core Findings on Antiviral Activity

Currently, the publicly available scientific literature indicates that this compound possesses inhibitory activity against the Tobacco Mosaic Virus (TMV). However, detailed quantitative data, such as IC50 or EC50 values, from primary research articles are not available in the searched databases. The initial discovery and structural elucidation of this compound were published, but this work did not include an evaluation of its antiviral properties. Subsequent mentions of its anti-TMV activity in chemical databases and vendor websites lack specific experimental details.

Experimental Protocols

Detailed experimental protocols for the in vitro antiviral assays of this compound against TMV are not described in the available search results. General methodologies for assessing anti-TMV activity often involve the following:

-

Virus Preparation: Propagation of TMV in a suitable host plant, such as Nicotiana tabacum, followed by purification of the virus particles.

-

Cell Culture and Cytotoxicity Assay: Determination of the non-toxic concentration range of the test compound on an appropriate plant cell line or in local lesion assays on whole plants.

-

Antiviral Activity Assay: Typically performed using a local lesion assay on detached leaves or whole plants. Leaves are mechanically inoculated with a mixture of TMV and the test compound at various concentrations. The antiviral activity is quantified by counting the number of local lesions that develop, compared to a control group treated with the virus alone.

-

Mechanism of Action Studies: Further experiments, which may include time-of-addition assays, virucidal assays, and molecular docking studies, could be employed to understand how the compound inhibits viral replication.

Due to the absence of specific publications on the anti-TMV activity of this compound, a detailed protocol cannot be provided at this time.

Signaling Pathways and Mechanism of Action

The mechanism through which this compound exerts its anti-TMV effect has not been elucidated in the available literature. The inhibitory action could potentially involve direct interaction with the virus particle, interference with viral entry into host cells, inhibition of viral replication enzymes, or modulation of host defense pathways. Without dedicated mechanistic studies, any depiction of signaling pathways would be purely speculative.

Logical Workflow for Antiviral Screening

The general workflow for screening natural products for antiviral activity, which would be applicable to the study of this compound, is outlined below.

Caption: A generalized workflow for the isolation and in vitro antiviral evaluation of a natural product like this compound.

Conclusion

While this compound has been identified as having inhibitory activity against the Tobacco Mosaic Virus, there is a significant lack of detailed, publicly available data to create a comprehensive technical guide. The scientific community would benefit from further research to quantify the antiviral efficacy of this compound, elucidate its mechanism of action, and determine its spectrum of activity against other viruses. Such studies are essential to validate its potential as a lead compound for the development of novel antiviral agents. Researchers are encouraged to consult primary research literature for any future studies that may be published on this topic.

Rubinaphthin A: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubinaphthin A is a naphthohydroquinone compound isolated from the roots of Rubia yunnanensis.[1][2] While the biological activities of many constituents from the Rubia genus, such as anthraquinones and cyclic hexapeptides, have been extensively studied, specific quantitative data on the bioactivity of this compound remains limited in publicly available scientific literature. However, based on the known biological activities of structurally related naphthohydroquinones isolated from the same and closely related plant species, a predictive profile of this compound's potential biological activities can be compiled. This guide summarizes the expected biological activities of this compound, provides detailed experimental protocols for its screening, and visualizes potential signaling pathways it may modulate.

Predicted Biological Activities and Quantitative Data of Related Naphthohydroquinones

Naphthohydroquinones and their derivatives isolated from the Rubia genus have demonstrated a range of biological activities, most notably cytotoxicity against various cancer cell lines. The following tables present quantitative data for compounds structurally related to this compound, providing a basis for predicting its potential efficacy.

Table 1: Cytotoxic Activity of Naphthohydroquinone Dimers from Rubia alata

| Compound | A549 (Lung Carcinoma) IC₅₀ (µM) | SGC-7901 (Gastric Carcinoma) IC₅₀ (µM) | HeLa (Cervical Carcinoma) IC₅₀ (µM) |

| Rubialatin B | 25.63 | 10.74 | 13.08 |

| (+)-Rubialatin A | >60 | 45.90 | >60 |

| Mollugin | >60 | Weak Activity | Weak Activity |

Data sourced from a study on naphthohydroquinone dimers from Rubia alata.[3] It is important to note that these are dimers and may exhibit different activities than the monomeric this compound.

Several studies on compounds isolated from Rubia yunnanensis have demonstrated cytotoxic activities against a panel of cancer cell lines, with IC₅₀ values ranging from micromolar to sub-micromolar concentrations.[4] Additionally, compounds from this plant have shown inhibitory effects on nitric oxide (NO) production and NF-κB activation, suggesting potential anti-inflammatory properties.[4]

Experimental Protocols for Biological Activity Screening

The following are detailed methodologies for key experiments to screen the biological activity of this compound.

Cytotoxicity Screening: MTT Assay

This protocol is designed to assess the cytotoxic (cell-killing) effects of this compound against a panel of human cancer cell lines.

a. Cell Culture and Seeding:

-

Human cancer cell lines (e.g., HeLa, A549, HepG2) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

-

Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

b. Compound Treatment:

-

A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO).

-

Serial dilutions of this compound are prepared in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

The culture medium is removed from the wells and replaced with the medium containing the different concentrations of this compound. A vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin) are also included.

-

The plates are incubated for 48 hours.

c. MTT Assay:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

-

The plates are incubated for another 4 hours at 37°C.

-

The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

d. Data Analysis:

-

The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100.

-

The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Screening: Broth Microdilution Assay

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various bacterial and fungal strains.

a. Microorganism Preparation:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) are cultured in appropriate broth overnight.

-

The microbial cultures are diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

b. Compound Dilution:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate using the appropriate broth to obtain a range of concentrations.

c. Inoculation and Incubation:

-

The prepared microbial suspension is added to each well containing the serially diluted compound.

-

A positive control (broth with inoculum) and a negative control (broth only) are included.

-

The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

d. MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition Screening: Generic Kinase Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on a specific kinase. The specific substrate and conditions will vary depending on the kinase being studied.

a. Reagents and Preparation:

-

Kinase, substrate, ATP, and a suitable buffer solution.

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

This compound is serially diluted to various concentrations.

b. Kinase Reaction:

-

The kinase, substrate, and this compound (or vehicle control) are pre-incubated in a 96-well plate.

-

The reaction is initiated by adding ATP.

-

The plate is incubated at the optimal temperature for the specific kinase for a defined period (e.g., 60 minutes).

c. Detection:

-

The detection reagent is added to stop the kinase reaction and measure the amount of product (e.g., ADP) formed.

-

The luminescence or absorbance is measured using a plate reader.

d. Data Analysis:

-

The percentage of kinase inhibition is calculated relative to the vehicle control.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

Signaling Pathway Visualization

Naphthohydroquinones have been shown to modulate various signaling pathways involved in inflammation and cell survival. For instance, a related naphthohydroquinone dimer from Rubia alata has been found to inhibit the NF-κB pathway. The following diagrams illustrate a potential mechanism of action for this compound and a general workflow for its biological activity screening.

Caption: Potential mechanism of this compound inhibiting the NF-κB signaling pathway.

Caption: General workflow for the biological activity screening of this compound.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently scarce, the data from related naphthohydroquinones strongly suggest its potential as a cytotoxic and possibly anti-inflammatory agent. The experimental protocols and workflows provided in this guide offer a robust framework for the comprehensive screening of this compound. Further investigation into its specific biological targets and mechanisms of action is warranted to fully elucidate its therapeutic potential. Researchers are encouraged to perform the outlined screening assays to generate the much-needed quantitative data for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Constituents of the roots of Rubia yunnanensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Rubiyunnanins C-H, cytotoxic cyclic hexapeptides from Rubia yunnanensis inhibiting nitric oxide production and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolation and Purification of Rubinaphthin A from Plant Material: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Rubinaphthin A, a bioactive naphthohydroquinone, from its plant sources, primarily the roots of Rubia yunnanensis and Rubia cordifolia.[1] This document outlines detailed experimental protocols for extraction, fractionation, and purification, leveraging various chromatographic techniques. Quantitative data on extraction yields and purity are summarized for comparative analysis. Furthermore, this guide includes visualizations of the experimental workflow and a potential antiviral mechanism of action to aid in the understanding of the processes and the compound's biological context.

Introduction

This compound is a naturally occurring naphthohydroquinone that has garnered interest due to its biological activities, notably its inhibitory effects against the Tobacco Mosaic Virus (TMV). It is primarily found in the roots of plants belonging to the Rubia genus, such as Rubia yunnanensis and Rubia cordifolia. The isolation and purification of this compound in high purity are essential for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.

This guide details a generalized, multi-step process for obtaining pure this compound from plant material, based on established phytochemical and chromatographic techniques for related compounds.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: The roots of Rubia yunnanensis or Rubia cordifolia should be harvested and identified by a qualified botanist.

-

Cleaning and Drying: The collected roots are thoroughly washed with tap water to remove soil and other debris, followed by a final rinse with distilled water. The cleaned roots are then air-dried in the shade for 10-15 days to reduce moisture content.

-

Grinding: The dried roots are ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude this compound

This protocol describes a solvent extraction method to obtain a crude extract enriched with this compound.

-

Solvent Selection: Methanol (B129727) is a commonly used solvent for the extraction of polar and semi-polar compounds like naphthohydroquinones from Rubia species.

-

Maceration/Soxhlet Extraction:

-

Maceration: A known quantity of the powdered root material (e.g., 1 kg) is soaked in a suitable volume of methanol (e.g., 5 L) in a large container at room temperature for 48-72 hours with occasional stirring. The process is repeated three times with fresh solvent.

-

Soxhlet Extraction: For a more exhaustive extraction, the powdered root material is placed in a thimble and extracted with methanol in a Soxhlet apparatus for 24-48 hours.

-

-

Filtration and Concentration: The methanolic extracts from all batches are combined, filtered through Whatman No. 1 filter paper, and the solvent is evaporated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to yield a concentrated crude extract.

Fractionation of the Crude Extract

The crude methanolic extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Solvent System: A common solvent system for partitioning is n-hexane, chloroform (B151607) (or dichloromethane), ethyl acetate (B1210297), and n-butanol, used sequentially.

-

Procedure: a. The dried crude extract is suspended in distilled water. b. The aqueous suspension is then successively partitioned with solvents of increasing polarity: i. n-Hexane to remove non-polar compounds like fats and waxes. ii. Chloroform or Dichloromethane. iii. Ethyl acetate, which is expected to contain this compound. iv. n-Butanol. c. Each solvent layer is collected, and the solvent is evaporated under reduced pressure to yield the respective fractions.

Purification of this compound

The ethyl acetate fraction, which is likely enriched with this compound, is further purified using a combination of chromatographic techniques.

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh) is commonly used for the initial column chromatographic separation.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient could be a mixture of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc.), followed by ethyl acetate and methanol.

-

Procedure: a. A glass column is packed with a slurry of silica gel in n-hexane. b. The dried ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column. c. The column is eluted with the gradient solvent system. d. Fractions are collected in regular volumes (e.g., 25 mL) and monitored by Thin Layer Chromatography (TLC). e. Fractions with similar TLC profiles are pooled together.

For final purification to achieve high purity, preparative HPLC is employed on the semi-purified fractions obtained from column chromatography.

-

Column: A reversed-phase C18 column is suitable for the separation of naphthoquinones.

-

Mobile Phase: A gradient of an aqueous acidic solution (e.g., water with 0.1% formic acid - Solvent A) and an organic solvent (e.g., methanol or acetonitrile (B52724) - Solvent B) is typically used.

-

Procedure: a. The semi-purified fraction containing this compound is dissolved in a minimal amount of the initial mobile phase. b. The solution is filtered through a 0.45 µm syringe filter. c. The sample is injected into the preparative HPLC system. d. A suitable gradient program is run to separate the components. For example, starting with 95% A and 5% B, and gradually increasing the concentration of B. e. The elution is monitored using a UV-Vis detector at a suitable wavelength (e.g., 254 nm). f. The peak corresponding to this compound is collected. g. The solvent is removed from the collected fraction by rotary evaporation or lyophilization to obtain pure this compound.

Data Presentation

The following tables present representative quantitative data for the isolation and purification of this compound. Note: These values are illustrative and can vary depending on the plant material, extraction method, and purification efficiency.

Table 1: Extraction and Fractionation Yields

| Step | Starting Material (g) | Yield (g) | Yield (%) |

| Crude Methanol Extract | 1000 (Dried Root Powder) | 120 | 12.0 |

| n-Hexane Fraction | 120 (Crude Extract) | 15 | 12.5 |

| Chloroform Fraction | 120 (Crude Extract) | 25 | 20.8 |

| Ethyl Acetate Fraction | 120 (Crude Extract) | 40 | 33.3 |

| n-Butanol Fraction | 120 (Crude Extract) | 30 | 25.0 |

Table 2: Purification Data for this compound

| Purification Step | Input (g) | Output (mg) | Purity (%) |

| Column Chromatography | 40 (Ethyl Acetate Fraction) | 500 | ~85 |

| Preparative HPLC | 500 (Semi-pure fraction) | 150 | >98 |

Visualization of Workflows and Pathways

Experimental Workflow for Isolation and Purification

Caption: Workflow for this compound Isolation.

Postulated Antiviral Mechanism of Action

Naphthoquinones are known to exert antiviral effects through various mechanisms, including the inhibition of viral replication and interference with host-pathogen interactions. While the specific signaling pathway for this compound's anti-TMV activity is not fully elucidated, a plausible mechanism involves the inhibition of viral replication.

Caption: Postulated Anti-TMV Mechanism of this compound.

Conclusion

The isolation and purification of this compound from Rubia species is a multi-step process that requires careful optimization of extraction and chromatographic conditions. The protocols outlined in this guide provide a robust framework for obtaining this bioactive compound in high purity, suitable for further research and development. The provided workflows and data serve as a valuable resource for scientists in the fields of natural product chemistry, pharmacology, and drug discovery. Further studies are warranted to fully elucidate the specific molecular mechanisms underlying the antiviral activity of this compound.

References

Methodological & Application

Application Notes and Protocols: Rubinaphthin A TMV Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for evaluating the inhibitory activity of Rubinaphthin A against the Tobacco Mosaic Virus (TMV). This compound, a naphthohydroquinone found in the roots of Rubia yunnanensis, has been identified as an inhibitor of TMV[1]. The following protocols are based on established virological assays for quantifying viral infectivity and inhibition through the local lesion method. This application note includes methodologies for inactivation, protective, and curative assays, along with templates for data presentation and visualizations of the experimental workflow and the TMV replication cycle.

Introduction to this compound and TMV Inhibition

Tobacco Mosaic Virus (TMV) is a well-characterized plant virus that causes significant economic losses in a wide range of crops, including tobacco, tomatoes, and peppers[2][3]. Its robust nature and ease of propagation in host plants make it a model organism for studying viral replication and for screening potential antiviral compounds. The infection process of TMV can be quantified by observing the formation of local lesions on specific host plants, such as Nicotiana glutinosa or Datura stramonium[4][5]. The number of local lesions is directly proportional to the concentration of the infectious virus, allowing for a quantitative assessment of antiviral activity.

This compound is a natural product that has demonstrated inhibitory activity against TMV. The protocols detailed below provide a framework for characterizing the anti-TMV efficacy of this compound by assessing its ability to inactivate the virus directly, protect the host plant from infection, and cure an existing infection.

Experimental Protocols

Materials and Reagents

-

This compound: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and dilute to final concentrations with 0.01 M phosphate-buffered saline (PBS).

-

TMV Source: Purified TMV virions maintained in a systemic host like Nicotiana tabacum cv. Xanthi-nc.

-

Local Lesion Host Plant: Nicotiana glutinosa or other suitable local lesion host, grown under greenhouse conditions.

-

Positive Control: Ningnanmycin or Ribavirin at a concentration of 200 µg/mL.

-

Negative Control: The solvent used to dissolve this compound, diluted to the same final concentration in PBS.

-

Buffers: 0.01 M Phosphate-buffered saline (PBS), pH 7.4.

-

Abrasive: Carborundum (silicon carbide).

Virus Purification (Gooding's Method)

-

Homogenize systemically infected leaves of N. tabacum in 0.01 M PBS.

-

Filter the homogenate through cheesecloth.

-

Centrifuge the filtrate at low speed to remove cellular debris.

-

Precipitate the virus from the supernatant by adding polyethylene (B3416737) glycol (PEG) and NaCl.

-

Resuspend the pellet in PBS and perform differential centrifugation to purify the virions.

-

Determine the virus concentration spectrophotometrically.

Plant Preparation

-

Select healthy, uniform local lesion host plants with fully expanded leaves.

-

Dust the upper surface of the leaves to be inoculated with a fine layer of carborundum.

-

Gently rub the leaves to create microscopic wounds, facilitating virus entry.

Inactivation Assay

This assay assesses the direct effect of this compound on TMV virions.

-

Mix equal volumes of purified TMV solution and this compound solution at various concentrations.

-

Incubate the mixture at room temperature for 30 minutes.

-

Inoculate the left half of the leaves of the local lesion host with the TMV-Rubinaphthin A mixture.

-

Inoculate the right half of the same leaves with a mixture of TMV and the negative control solution.

-

After 3-5 days, count the number of local lesions on each half of the leaves.

-

Calculate the inhibition rate using the formula provided in the data presentation section.

Protective Assay

This assay evaluates the ability of this compound to protect the plant from subsequent viral infection.

-

Treat the right half of the leaves of the local lesion host with this compound solution at various concentrations.

-

Treat the left half of the same leaves with the negative control solution.

-

After a set period (e.g., 24 hours), inoculate the entire leaf surface with the purified TMV solution.

-

After 3-5 days, count the number of local lesions on each half of the leaves.

-

Calculate the inhibition rate.

Curative Assay

This assay determines the therapeutic potential of this compound on an established infection.

-

Inoculate the entire surface of the leaves of the local lesion host with the purified TMV solution.

-

After a set period (e.g., 2-4 hours) to allow for infection to establish, treat the right half of the leaves with this compound solution at various concentrations.

-

Treat the left half of the same leaves with the negative control solution.

-

After 3-5 days, count the number of local lesions on each half of the leaves.

-

Calculate the inhibition rate.

Data Presentation

Quantitative data from the inhibition assays should be summarized in a table for clear comparison. The inhibition rate is calculated as follows:

Inhibition Rate (%) = [(C - T) / C] x 100

Where:

-

C = Average number of local lesions in the control group

-

T = Average number of local lesions in the treatment group

| Compound | Concentration (µg/mL) | Inactivation Rate (%) | Protective Rate (%) | Curative Rate (%) |

| This compound | e.g., 100 | Data | Data | Data |

| e.g., 50 | Data | Data | Data | |

| e.g., 25 | Data | Data | Data | |

| Ningnanmycin | 200 | Data | Data | Data |

| Negative Control | - | 0 | 0 | 0 |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for TMV inhibition assays.

TMV Replication Cycle and Potential Inhibition Points

The replication of TMV involves several key steps that can be targeted by antiviral compounds. The virus enters the host cell, uncoats to release its RNA genome, which is then translated to produce viral proteins. Replication of the viral RNA occurs, followed by the assembly of new virus particles, which can then move to adjacent cells.

Caption: Simplified TMV replication cycle.

References

Application Notes and Protocols for Rubinaphthin A in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Rubinaphthin A in various in vitro assays. This compound is a naphthohydroquinone compound found in the roots of Rubia yunnanensis.[1] The information herein is intended to guide researchers in exploring its biological activities.

Chemical Properties and Solubility

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₉ | ChemSpider |

| Molecular Weight | 366.3 g/mol | ChemSpider |

| Appearance | Powder | Vendor Data |

| Solubility | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Vendor Data |

Note: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for most in vitro biological assays.

Preparation of Stock Solutions

Proper preparation of a stock solution is critical for accurate and reproducible experimental results.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Protocol:

-

Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

-

Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may assist in dissolution.

-

Sterilization (Optional): If required for the specific assay, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.

-

Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Workflow for Stock Solution Preparation:

Caption: Workflow for the preparation of this compound stock solution.

In Vitro Assays and Protocols

The following are generalized protocols for common in vitro assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of this compound on cell viability.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, A549, etc.)

-

Complete cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound from the stock solution in complete medium. The final DMSO concentration should be kept below 0.5% (v/v) to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow for MTT Assay:

Caption: Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay evaluates the potential of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium (DMEM)

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Griess Reagent

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

-

Nitrite (B80452) Measurement: Collect 50 µL of the culture supernatant and mix it with 50 µL of Griess Reagent in a new 96-well plate.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage of inhibition of NO production.

Antiviral Assay (Against Tobacco Mosaic Virus - TMV)

This compound has been reported to exhibit inhibitory activity against the Tobacco Mosaic Virus (TMV).[1] A local lesion assay on a hypersensitive host plant can be used to quantify this activity.

Reported Data:

| Compound | Concentration (µg/mL) | Inhibition Rate (%) | Source |

| This compound | 200 | 51.49 | [1] |

Protocol (Local Lesion Assay):

-

Virus Preparation: Prepare a purified TMV suspension of a known concentration.

-

Compound Preparation: Prepare a solution of this compound at the desired test concentration (e.g., 200 µg/mL) in a suitable buffer.

-

Inoculation: Mix the TMV suspension with the this compound solution. Mechanically inoculate the mixture onto the leaves of a hypersensitive host plant (e.g., Nicotiana glutinosa). As a control, inoculate another set of leaves with a mixture of the TMV suspension and the buffer without this compound.

-

Incubation: Keep the plants under controlled environmental conditions (temperature, light) for 3-5 days.

-

Lesion Counting: Count the number of local lesions that develop on the inoculated leaves.

-

Data Analysis: Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the number of lesions in the control group and T is the number of lesions in the treated group.

Potential Signaling Pathway for Investigation

While the specific mechanism of action of this compound in mammalian cells is not yet elucidated, many natural compounds with anti-inflammatory and antiviral properties are known to modulate the NF-κB signaling pathway. This pathway is a central regulator of immune and inflammatory responses. Therefore, investigating the effect of this compound on the NF-κB pathway could be a valuable area of research.

Hypothetical NF-κB Signaling Pathway Inhibition by this compound:

Caption: A diagram illustrating the hypothetical inhibition of the NF-κB signaling pathway by this compound.

Disclaimer: The protocols and information provided are for research purposes only. Researchers should conduct their own validation and optimization studies. Appropriate safety precautions should be taken when handling all chemical and biological materials.

References

Application Notes and Protocols: Cell Viability Assay with Rubinaphthin A Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubinaphthin A is a naturally occurring naphthohydroquinone. While its bioactivity is an emerging area of research, related naphthoquinone compounds have demonstrated significant cytotoxic effects against various cancer cell lines. These compounds are known to induce apoptosis and necrosis through mechanisms such as the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of critical cellular signaling pathways. This document provides a detailed protocol for assessing the in vitro cytotoxic effects of this compound on a selected cancer cell line using a standard cell viability assay.

Principle of the Assay

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the solution is measured using a microplate reader. A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.

Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes of a cell viability assay with this compound treatment on a generic cancer cell line (e.g., HeLa).

Table 1: Dose-Dependent Effect of this compound on Cancer Cell Viability after 24-hour Treatment

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 (Control) | 1.250 | 0.085 | 100 |

| 1 | 1.188 | 0.079 | 95 |

| 5 | 0.938 | 0.062 | 75 |

| 10 | 0.625 | 0.045 | 50 |

| 25 | 0.313 | 0.028 | 25 |

| 50 | 0.125 | 0.015 | 10 |

| 100 | 0.063 | 0.010 | 5 |

Table 2: Time-Course of this compound (10 µM) Effect on Cancer Cell Viability

| Treatment Time (hours) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |

| 0 | 1.250 | 0.085 | 100 |

| 6 | 1.125 | 0.075 | 90 |

| 12 | 0.875 | 0.058 | 70 |

| 24 | 0.625 | 0.045 | 50 |

| 48 | 0.375 | 0.032 | 30 |

| 72 | 0.250 | 0.021 | 20 |

Experimental Protocols

Materials and Reagents

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS), sterile

-

96-well flat-bottom cell culture plates

-

Multichannel pipette

-

Microplate reader

-

CO2 incubator (37°C, 5% CO2)

Experimental Workflow Diagram

Caption: Workflow for assessing cell viability with this compound using the MTT assay.

Step-by-Step Protocol

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Dilute the cell suspension in complete medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete medium. Ensure the final DMSO concentration does not exceed 0.5% in any well.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

-

After 24 hours of incubation, carefully remove the medium from the wells.

-

Add 100 µL of the prepared this compound dilutions to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C in the dark.

-

After incubation, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Incubate the plate for 2 hours at room temperature on a shaker to ensure complete solubilization.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Subtract the average absorbance of the blank wells from all other readings.

-

Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Postulated Signaling Pathway of Naphthoquinone-Induced Apoptosis

Based on studies of similar naphthoquinone compounds, this compound may induce apoptosis through the intrinsic pathway, as depicted below.

Caption: A plausible signaling pathway for this compound-induced apoptosis.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background absorbance | Contamination of medium or reagents | Use fresh, sterile reagents. Ensure aseptic technique. |

| Inconsistent results between wells | Uneven cell seeding or pipetting errors | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |

| Low absorbance in control wells | Low cell number or poor cell health | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. |

| No dose-dependent effect | This compound concentration is too low or too high | Test a wider range of concentrations. |

| Formazan crystals not fully dissolved | Inadequate mixing or incubation time | Increase incubation time with the solubilization buffer and ensure thorough mixing on a plate shaker. |

Conclusion

This application note provides a comprehensive framework for evaluating the cytotoxic potential of this compound. The provided protocols and hypothetical data serve as a guide for researchers to design and execute experiments to elucidate the bioactivity of this compound. Given the known mechanisms of related naphthoquinones, it is plausible that this compound will exhibit anti-cancer properties through the induction of apoptosis. Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted.

Application Notes and Protocols: Experimental Design for Antiviral Studies of Rubinaphthin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubinaphthin A is a naphthohydroquinone natural product isolated from the roots of Rubia yunnanensis.[1][2][3] Preliminary studies have indicated that this compound exhibits inhibitory activity against the Tobacco Mosaic Virus (TMV).[3] This finding, coupled with the known diverse biological activities of compounds from the Rubia genus, including anti-inflammatory and cytotoxic effects, suggests that this compound may possess a broader spectrum of antiviral activity.[4] These application notes provide a comprehensive experimental design for the systematic evaluation of the antiviral potential of this compound against a panel of human pathogenic viruses.

The following protocols outline a phased approach, beginning with initial screening for antiviral activity and cytotoxicity, followed by more detailed mechanistic studies to elucidate the specific stage of the viral life cycle inhibited by the compound.

Data Presentation

All quantitative data from the described assays should be summarized in the following standardized tables for clear comparison and interpretation.

Table 1: Cytotoxicity and Antiviral Activity of this compound

| Virus | Cell Line | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Influenza A virus (H1N1) | MDCK | |||

| Herpes Simplex Virus 1 (HSV-1) | Vero | |||

| Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | |||

| Respiratory Syncytial Virus (RSV) | HEp-2 | |||

| Adenovirus | A549 | |||

| Poliovirus | HeLa |

CC50: 50% cytotoxic concentration; EC50: 50% effective concentration.

Table 2: Virus Yield Reduction by this compound

| Virus | Cell Line | This compound Conc. (µM) | Virus Titer (PFU/mL) | % Inhibition |

| [Selected Virus] | [Cell Line] | 0 (Control) | 0 | |

| EC50/2 | ||||

| EC50 | ||||

| EC50*2 |

Table 3: Mechanism of Action of this compound

| Assay | Target Step | Result (e.g., % inhibition, IC50) |

| Virucidal Assay | Extracellular Virion | |

| Attachment Assay | Viral Attachment | |

| Penetration Assay | Viral Entry | |

| Time-of-Addition Assay | Pre-entry/Post-entry | |

| Reverse Transcriptase Assay | Viral Replication (Retroviruses) | |

| Protease Assay | Viral Maturation |

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).

-

Reagents and Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, amber microcentrifuge tubes

-

-

Protocol:

-

Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of the compound in DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-